molecular formula C25H25N3OS B12224338 3-[(6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]butan-2-one

3-[(6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]butan-2-one

Cat. No.: B12224338
M. Wt: 415.6 g/mol
InChI Key: OJYGTIPYEKHMDU-UHFFFAOYSA-N
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Description

3-[(6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]butan-2-one is a complex organic compound with a unique structure that combines a pyrazolo[1,5-a]pyrimidine core with a sulfanylbutanone side chain. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]butan-2-one typically involves multi-step organic reactionsThe final step involves the attachment of the sulfanylbutanone side chain under specific reaction conditions, such as the use of appropriate solvents and catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to monitor the reaction progress and product quality .

Chemical Reactions Analysis

Types of Reactions

3-[(6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]butan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can introduce various functional groups at specific positions on the molecule .

Scientific Research Applications

3-[(6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]butan-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 3-[(6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]butan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]butan-2-one is unique due to its specific structural features, such as the combination of the pyrazolo[1,5-a]pyrimidine core with the sulfanylbutanone side chain. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C25H25N3OS

Molecular Weight

415.6 g/mol

IUPAC Name

3-(6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylbutan-2-one

InChI

InChI=1S/C25H25N3OS/c1-16-22(15-20-11-7-5-8-12-20)25(30-19(4)18(3)29)28-24(26-16)23(17(2)27-28)21-13-9-6-10-14-21/h5-14,19H,15H2,1-4H3

InChI Key

OJYGTIPYEKHMDU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1CC3=CC=CC=C3)SC(C)C(=O)C)C)C4=CC=CC=C4

Origin of Product

United States

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